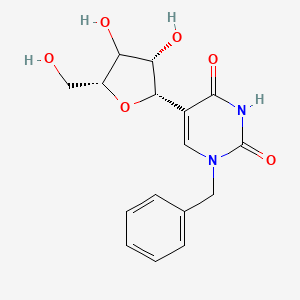
3beta-Acetoxyurs-12-en-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Acetoxyurs-12-en-11-one: is a naturally occurring ursane triterpenoid. It is known for its antimicrobial properties and can be isolated from the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl (Moraceae) . This compound has shown extensive antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxyurs-12-en-11-one typically involves the extraction from natural sources such as the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl . The extraction process involves the use of methanolic extracts, followed by purification steps to isolate the compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process would involve the use of solvents and chromatographic techniques to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3beta-Acetoxyurs-12-en-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3beta-Acetoxyurs-12-en-11-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial properties against various bacteria and fungi
Medicine: Potential use in developing new antibiotics and antifungal agents.
Wirkmechanismus
The antimicrobial activity of 3beta-Acetoxyurs-12-en-11-one is attributed to its ability to disrupt the cell membranes of bacteria and fungi . This disruption leads to the leakage of cellular contents and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with membrane lipids and proteins.
Vergleich Mit ähnlichen Verbindungen
11-Ketoamyrinacetate: Another ursane triterpenoid with similar antimicrobial properties.
Terminolic Acid: Known for its antimicrobial and anti-inflammatory properties.
Sulfamerazine: An antibiotic used to treat bacterial infections.
Chloramphenicol: A broad-spectrum antibiotic.
Uniqueness: 3beta-Acetoxyurs-12-en-11-one is unique due to its specific structure and the presence of an acetoxy group at the 3beta position, which contributes to its potent antimicrobial activity . This structural feature distinguishes it from other similar compounds and enhances its effectiveness against a wide range of microorganisms.
Eigenschaften
Molekularformel |
C32H50O3 |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H50O3/c1-19-10-13-29(6)16-17-31(8)22(26(29)20(19)2)18-23(34)27-30(7)14-12-25(35-21(3)33)28(4,5)24(30)11-15-32(27,31)9/h18-20,24-27H,10-17H2,1-9H3/t19-,20+,24+,25+,26+,27-,29-,30+,31-,32-/m1/s1 |
InChI-Schlüssel |
JPJFFXBKQYGGMF-OPRPSYRCSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


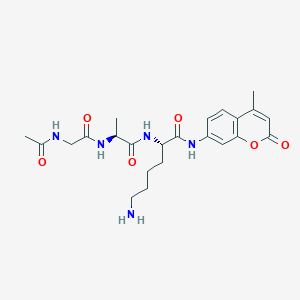
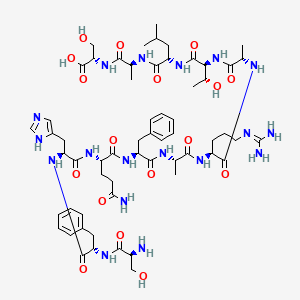

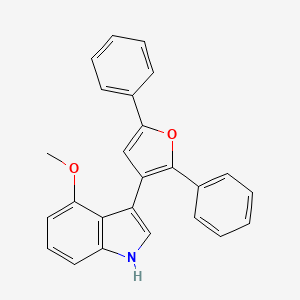
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
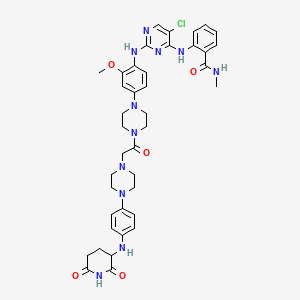
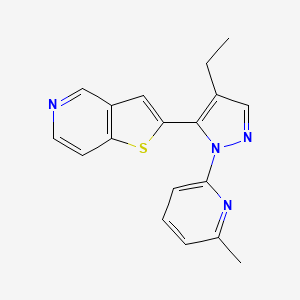
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

